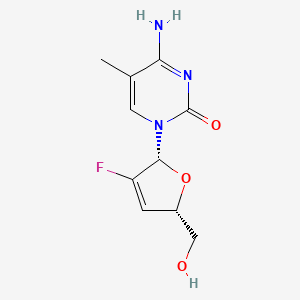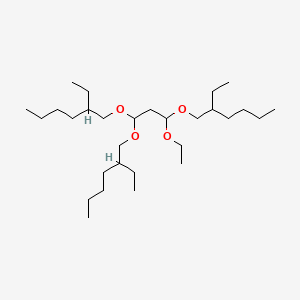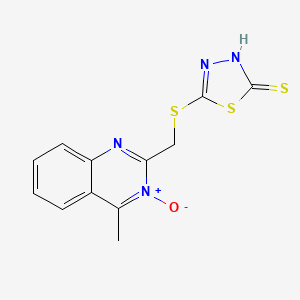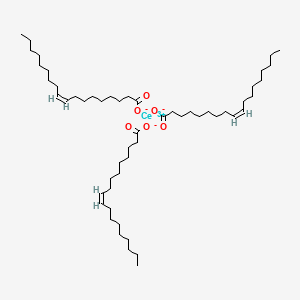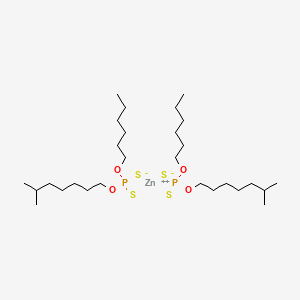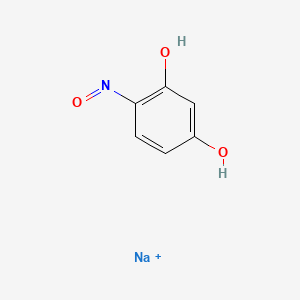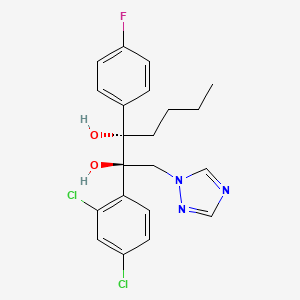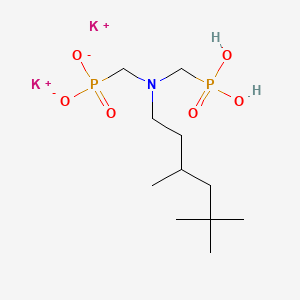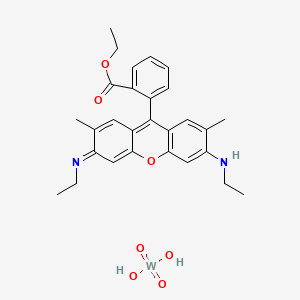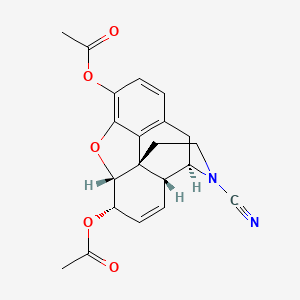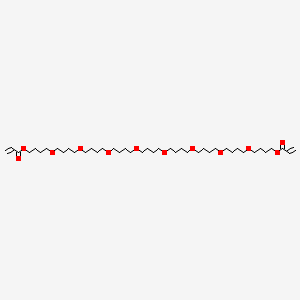
5,10,15,20,25,30,35,40-Octaoxatetratetracontane-1,44-diyl diacrylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,10,15,20,25,30,35,40-Octaoxatetratetracontane-1,44-diyl diacrylate is a complex organic compound with the molecular formula C42H78O12. It is known for its unique structure, which includes multiple ether linkages and acrylate groups. This compound is used in various industrial and scientific applications due to its reactivity and functional properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,10,15,20,25,30,35,40-Octaoxatetratetracontane-1,44-diyl diacrylate typically involves the reaction of polyether diols with acryloyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere to prevent unwanted side reactions. The general reaction scheme is as follows:
Polyether diol+Acryloyl chloride→5,10,15,20,25,30,35,40-Octaoxatetratetracontane-1,44-diyl diacrylate+HCl
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the conversion rate and minimize the formation of by-products. The product is then purified using techniques such as distillation or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
5,10,15,20,25,30,35,40-Octaoxatetratetracontane-1,44-diyl diacrylate undergoes various chemical reactions, including:
Polymerization: The acrylate groups can undergo free radical polymerization to form cross-linked polymers.
Hydrolysis: The ester linkages can be hydrolyzed under acidic or basic conditions to yield the corresponding polyether diol and acrylic acid.
Addition Reactions: The double bonds in the acrylate groups can participate in addition reactions with nucleophiles.
Common Reagents and Conditions
Polymerization: Initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN) are used under thermal or UV conditions.
Hydrolysis: Acidic or basic catalysts such as hydrochloric acid or sodium hydroxide are employed.
Addition Reactions: Nucleophiles such as thiols or amines are used under mild conditions.
Major Products
Polymerization: Cross-linked polymers with enhanced mechanical properties.
Hydrolysis: Polyether diol and acrylic acid.
Addition Reactions: Adducts with various functional groups.
Applications De Recherche Scientifique
5,10,15,20,25,30,35,40-Octaoxatetratetracontane-1,44-diyl diacrylate is utilized in several scientific research fields:
Chemistry: As a monomer for the synthesis of advanced polymers and copolymers.
Biology: In the development of hydrogels for tissue engineering and drug delivery systems.
Medicine: As a component in dental materials and bone cements.
Industry: In the production of coatings, adhesives, and sealants due to its excellent adhesion properties.
Mécanisme D'action
The mechanism of action of 5,10,15,20,25,30,35,40-Octaoxatetratetracontane-1,44-diyl diacrylate is primarily based on its ability to undergo polymerization and form cross-linked networks. The acrylate groups react with initiators to generate free radicals, which then propagate the polymerization process. The resulting polymers exhibit enhanced mechanical strength and chemical resistance.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Polyethylene glycol diacrylate (PEGDA)
- Polypropylene glycol diacrylate (PPGDA)
- Trimethylolpropane triacrylate (TMPTA)
Uniqueness
Compared to similar compounds, 5,10,15,20,25,30,35,40-Octaoxatetratetracontane-1,44-diyl diacrylate offers:
- Higher molecular weight : Leading to the formation of more robust polymer networks.
- Multiple ether linkages : Providing flexibility and improved solubility in various solvents.
- Enhanced reactivity : Due to the presence of multiple acrylate groups, allowing for diverse applications in polymer chemistry and materials science.
Propriétés
Numéro CAS |
93982-39-9 |
|---|---|
Formule moléculaire |
C42H78O12 |
Poids moléculaire |
775.1 g/mol |
Nom IUPAC |
4-[4-[4-[4-[4-[4-[4-[4-(4-prop-2-enoyloxybutoxy)butoxy]butoxy]butoxy]butoxy]butoxy]butoxy]butoxy]butyl prop-2-enoate |
InChI |
InChI=1S/C42H78O12/c1-3-41(43)53-39-21-19-37-51-35-17-15-33-49-31-13-11-29-47-27-9-7-25-45-23-5-6-24-46-26-8-10-28-48-30-12-14-32-50-34-16-18-36-52-38-20-22-40-54-42(44)4-2/h3-4H,1-2,5-40H2 |
Clé InChI |
XIRCRPNSIVRMQI-UHFFFAOYSA-N |
SMILES canonique |
C=CC(=O)OCCCCOCCCCOCCCCOCCCCOCCCCOCCCCOCCCCOCCCCOCCCCOC(=O)C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(E)-but-2-enedioic acid;2-[4-(2-fluorophenyl)-1,2-dihydronaphthalen-2-yl]-N,N-dimethylethanamine](/img/structure/B12690275.png)
